Cas no 1297612-87-3 (N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide)
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-3-carboxamide
- N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide
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- Inchi: 1S/C22H19FN4OS/c1-14-20(29-21(24-14)16-8-10-17(23)11-9-16)18-12-19(26-25-18)22(28)27(2)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,25,26)
- InChI Key: UJGYMYBFPFXCCW-UHFFFAOYSA-N
- SMILES: N1C(C2SC(C3=CC=C(F)C=C3)=NC=2C)=CC(C(N(C)CC2=CC=CC=C2)=O)=N1
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3398-0383-2μmol |
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide |
1297612-87-3 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3398-0383-5μmol |
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide |
1297612-87-3 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3398-0383-10μmol |
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide |
1297612-87-3 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3398-0383-1mg |
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide |
1297612-87-3 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3398-0383-2mg |
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide |
1297612-87-3 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3398-0383-3mg |
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide |
1297612-87-3 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3398-0383-4mg |
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide |
1297612-87-3 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3398-0383-5mg |
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide |
1297612-87-3 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3398-0383-10mg |
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide |
1297612-87-3 | 10mg |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3398-0383-15mg |
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide |
1297612-87-3 | 15mg |
$89.0 | 2023-09-11 |
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide
Introduction to N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide (CAS No. 1297612-87-3)
N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1297612-87-3, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The intricate structure of this molecule, featuring a pyrazole core linked to a thiazole ring and further functionalized with a benzyl and fluoroaryl group, makes it a subject of intense study for its potential therapeutic applications.
The structural framework of N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide is meticulously designed to interact with biological targets in a specific manner. The presence of the pyrazole moiety is particularly noteworthy, as pyrazole derivatives are well-documented for their role in various pharmacological contexts. Pyrazole-based compounds have been extensively explored for their anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a thiazole ring into the molecular structure further enhances its pharmacological profile, as thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral effects.
The compound's< strong>N-benzyl substituent adds another layer of complexity and functionality. Benzyl groups are often used in medicinal chemistry to improve solubility, stability, and bioavailability of drug candidates. Additionally, the 4-fluorophenyl moiety introduces a fluorine atom into the structure, which can modulate the electronic properties of the molecule and influence its binding affinity to biological targets. Fluoroaryl groups are frequently employed in drug design due to their ability to enhance metabolic stability and binding interactions.
The< strong>N-methyl group in the molecule contributes to its overall charge distribution and can affect its pharmacokinetic properties. Methyl groups are commonly found in pharmaceuticals and can play a crucial role in determining the compound's solubility, permeability, and metabolic pathways. Lastly, the 1H-pyrazole-5-carboxamide moiety at the end of the molecule introduces an amide functionality, which is known to be important for receptor binding and pharmacological activity.
In recent years, there has been growing interest in developing novel therapeutic agents based on heterocyclic compounds due to their diverse biological activities and potential for drug discovery. N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide represents a significant advancement in this area. Its unique structural features make it a promising candidate for further investigation in various therapeutic fields.
One of the most compelling aspects of this compound is its potential application in oncology research. The combination of pyrazole and thiazole moieties has been shown to exhibit inhibitory effects on several kinases that are implicated in cancer progression. For instance, studies have demonstrated that pyrazole-thiazole hybrids can target tyrosine kinases, which are essential for cell proliferation and survival. The presence of the benzyl group may further enhance its ability to interact with these kinases by improving solubility and binding affinity.
Evidence from preclinical studies suggests that N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide may also have applications in inflammatory diseases. The pyrazole core has been identified as a key pharmacophore in anti-inflammatory agents due to its ability to modulate inflammatory pathways. By interacting with specific enzymes and receptors involved in inflammation, this compound could potentially reduce inflammation-related symptoms without causing significant side effects.
The< strong>fluoroaryl group in the molecule is particularly interesting from a medicinal chemistry perspective. Fluorine atoms are known to enhance the bioavailability of drugs by improving metabolic stability and binding interactions. In fact, many FDA-approved drugs contain fluorine atoms as part of their structure. The incorporation of a fluorine atom into N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methyl-1H-pyrazole-5-carboxamide may contribute to its stability under physiological conditions and increase its effectiveness as a therapeutic agent.
In addition to its potential applications in oncology and inflammation research, this compound may also have relevance in other therapeutic areas such as neurology and infectious diseases. Pyrazole derivatives have been explored for their potential role in treating neurological disorders due to their ability to cross the blood-brain barrier. Similarly, thiazole-based compounds have shown promise in combating infectious diseases by targeting bacterial enzymes essential for survival.
The synthesis of N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yi]-N-methyl-lH-pyrazole-S-carboxamide involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 4-fluorobenzaldehyde and 4-methyl-l ,3-thiazolidin -5-one . These intermediates are then coupled using various coupling reagents such as palladium catalysts or copper salts . The final step involves introducing the benzyl group followed by carboxylation at the 5-position of the pyrazole ring . Each step must be carefully monitored using analytical techniques such as HPLC , GC MS , or NMR spectroscopy to ensure the desired product is obtained.
The development of new synthetic methodologies for this compound is an ongoing area of research . Scientists are continuously exploring more efficient synthetic routes that minimize side reactions , reduce costs , and improve scalability . Advances in catalytic chemistry , flow chemistry , and green chemistry principles are particularly relevant here . By leveraging these technologies , researchers hope to develop more sustainable synthetic processes that align with environmental regulations while maintaining high yields and purity standards.
In conclusion , N-benzyl -3-[2-(4-fluorophenyl ) - 4 -methyl-l , 3 -thia z ol - 5 - yl ] -N -m eth y l-l H -py ra z ole -S-carboxa mide (CAS No . 1297612 -87 - 3) is an intriguing compound with significant potential applications across multiple therapeutic areas . Its unique structural features make it a valuable tool for researchers investigating cancer , inflammation , neurology , infectious diseases ,and other medical conditions . As our understanding of drug design continues to evolve , compounds like this one will play an increasingly important role in developing novel treatments that improve patient outcomes worldwide .
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